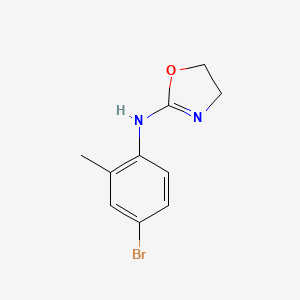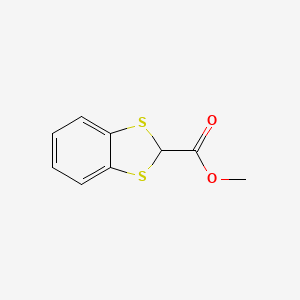
1,3-Benzodithiole-2-carboxylic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 1,3-benzodithiole-2-carboxylique, ester méthylique est un composé organique appartenant à la classe des benzodithioles. Ce composé est caractérisé par la présence d'un cycle benzénique fusionné avec deux atomes de soufre et un groupe ester d'acide carboxylique. Il est couramment utilisé dans diverses réactions chimiques et présente des applications significatives dans la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 1,3-benzodithiole-2-carboxylique, ester méthylique implique généralement la réaction du 1,3-benzodithiole avec le chloroformiate de méthyle en présence d'une base telle que la triéthylamine. La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse du groupe ester. Le schéma réactionnel général est le suivant :
1,3-Benzodithiole+Chloroformiate de méthyleBaseAcide 1,3-benzodithiole-2-carboxylique, ester méthylique
Méthodes de production industrielle
En milieu industriel, la production de l'acide 1,3-benzodithiole-2-carboxylique, ester méthylique peut impliquer des procédés en flux continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction tels que la température, la pression et les concentrations des réactifs sont essentiels pour la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 1,3-benzodithiole-2-carboxylique, ester méthylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool.
Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe ester par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés d'alcool.
Substitution : Divers benzodithioles substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
L'acide 1,3-benzodithiole-2-carboxylique, ester méthylique a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'acide 1,3-benzodithiole-2-carboxylique, ester méthylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe ester peut subir une hydrolyse pour libérer l'acide carboxylique actif, qui peut ensuite interagir avec des enzymes ou des récepteurs. Les atomes de soufre du cycle benzodithiole peuvent également participer à des réactions redox, influençant les processus cellulaires.
Mécanisme D'action
The mechanism of action of 1,3-Benzodithiole-2-carboxylic acid, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The sulfur atoms in the benzodithiole ring may also participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 1,3-benzodithiole-2-carboxylique : Le composé parent sans le groupe ester.
1,3-Benzodithiole-2-carboxamide : Un dérivé amide avec une réactivité et des applications différentes.
Acide 1,3-benzodithiole-2-carboxylique, ester éthylique : Un dérivé ester avec un groupe alkyle différent.
Unicité
L'acide 1,3-benzodithiole-2-carboxylique, ester méthylique est unique en raison de son groupe ester spécifique, qui confère une réactivité chimique et une activité biologique distinctes. La présence du groupe ester méthylique permet des réactions et des interactions sélectives qui ne sont pas possibles avec d'autres composés similaires.
Propriétés
Numéro CAS |
144558-76-9 |
|---|---|
Formule moléculaire |
C9H8O2S2 |
Poids moléculaire |
212.3 g/mol |
Nom IUPAC |
methyl 1,3-benzodithiole-2-carboxylate |
InChI |
InChI=1S/C9H8O2S2/c1-11-8(10)9-12-6-4-2-3-5-7(6)13-9/h2-5,9H,1H3 |
Clé InChI |
RJMACWCAOUWTQJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1SC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



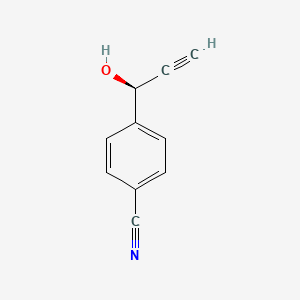
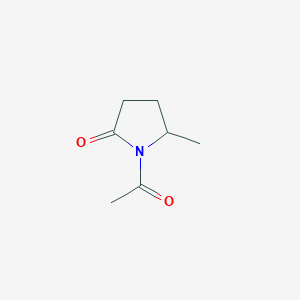
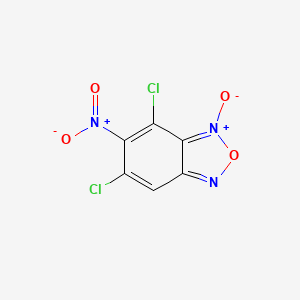
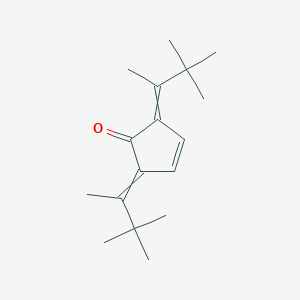

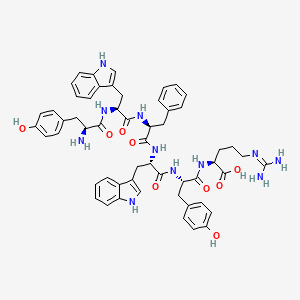
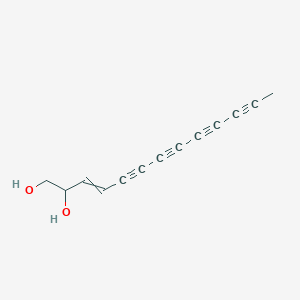

![4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12556212.png)
![2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine](/img/structure/B12556216.png)
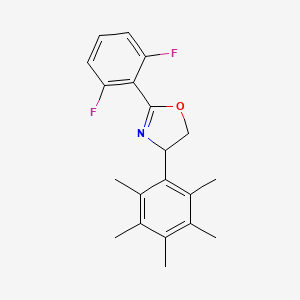
![2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione](/img/structure/B12556223.png)
